

Magnesium thiocyanate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Magnesium thiocyanate*

Cat. No.: *B1611060*

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **Magnesium Thiocyanate**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the safety, handling, and hazardous properties of **Magnesium Thiocyanate** ($Mg(SCN)_2$). Designed for researchers, chemists, and professionals in drug development, this document moves beyond the standard template of a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It aims to deliver not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Chemical Identity and Physicochemical Profile

Magnesium thiocyanate is an inorganic salt that is important to understand from a structural and reactive standpoint before handling.

1.1. Core Identification

The compound is identified by several key descriptors used across global regulatory and scientific databases.

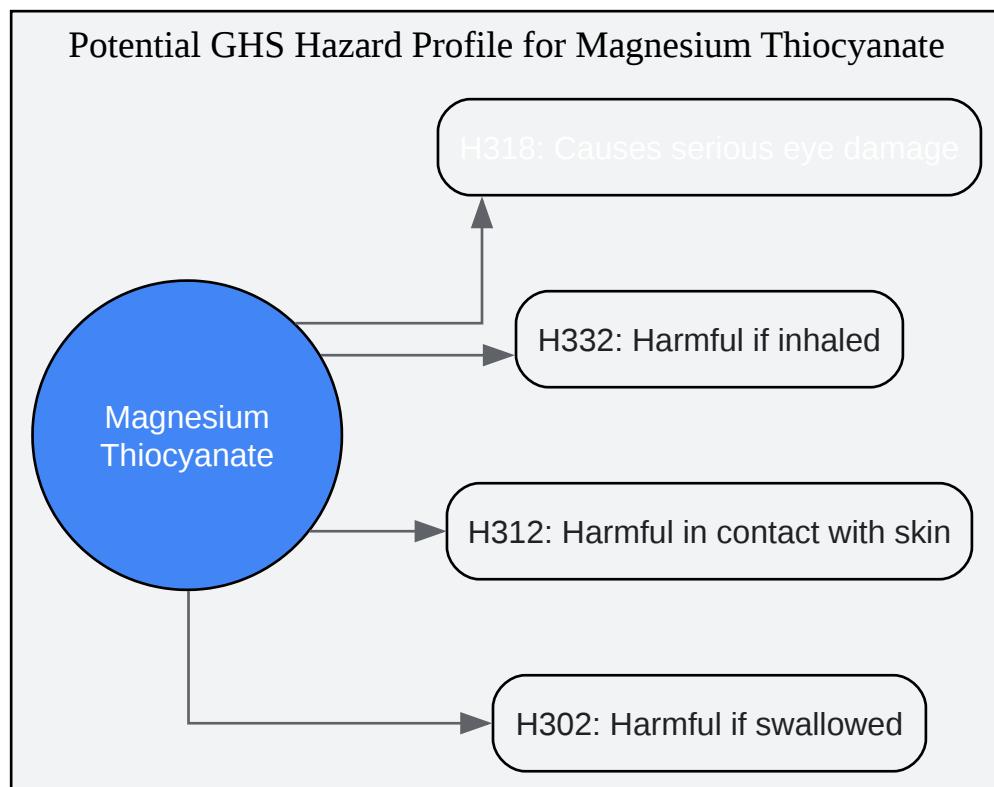
Identifier	Value	Source
Chemical Name	Magnesium Thiocyanate	[1]
Synonyms	Magnesium sulfocyanate, Magnesium rhodanide	[2] [3]
CAS Number	306-61-6	[4] [5]
Molecular Formula	<chem>C2MgN2S2</chem>	[1] [2]
Molecular Weight	140.47 g/mol	[2] [6]
EINECS Number	206-188-2	[3] [4]

1.2. Physicochemical Properties

The physical state and solubility of a compound are primary determinants of its potential exposure routes and appropriate handling protocols. **Magnesium thiocyanate** is a white, crystalline solid. A key characteristic is its deliquescent nature, meaning it readily absorbs moisture from the air to dissolve.[\[2\]](#) This property necessitates storage in tightly sealed containers in a dry environment.[\[7\]](#)

The material is freely soluble in water and alcohol, a critical consideration for both experimental design and spill cleanup procedures.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Property	Value	Source
Appearance	Colorless or white deliquescent crystals	[2] [3]
Density	1.126 g/cm ³	[5] [9]
Boiling Point	146°C at 760 mmHg	[5] [9] [10]
Flash Point	42.1°C	[5] [9]
Water Solubility	Very soluble	[3] [8] [9]


Hazard Evaluation and GHS Classification

While some safety data sheets for **magnesium thiocyanate** lack specific GHS classification data[3][10], the known reactivity of the thiocyanate anion (SCN^-) and data from analogous compounds like ammonium and sodium thiocyanate allow for a robust hazard assessment.[11][12] The primary toxicity driver is the thiocyanate anion, which can be released upon dissociation.[12]

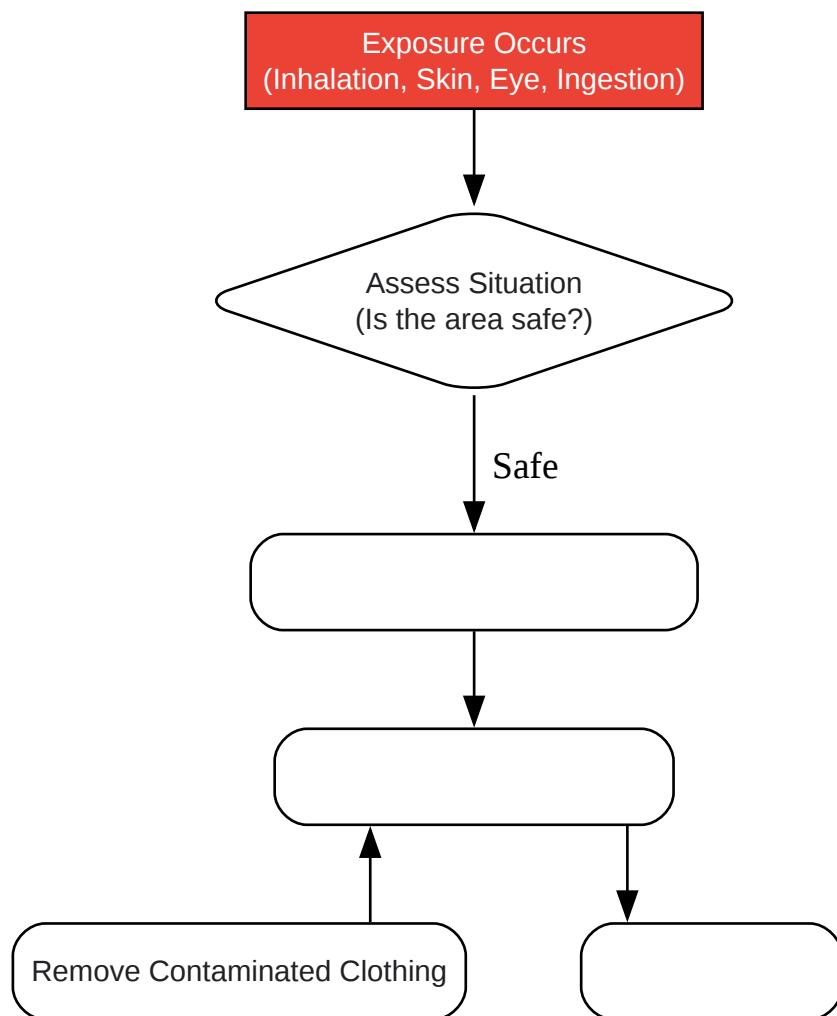
A significant and acute danger is the reaction of any thiocyanate salt with acids, which liberates very toxic gas—hydrogen cyanide (HCN) or thiocyanic acid vapor.[12] This potential for rapid generation of a highly toxic gas is a critical safety consideration.

Based on data for analogous compounds, **magnesium thiocyanate** should be handled as a substance with the following potential hazards under the Globally Harmonized System (GHS):

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[11]
- Serious Eye Damage/Eye Irritation: Causes serious eye damage.[11]

[Click to download full resolution via product page](#)

Caption: Potential GHS hazard classifications for **Magnesium Thiocyanate**.


Emergency Protocols: A Step-by-Step Response

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm. The following protocols are based on established best practices for handling thiocyanate compounds.[\[7\]](#)[\[10\]](#)[\[13\]](#)

3.1. First-Aid Measures: The Causality Behind the Response

The goal of first aid is to minimize absorption and exposure while seeking professional medical help.

- **Inhalation:** Move the individual to fresh air immediately.[\[7\]](#) If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation if ingestion or inhalation is suspected to prevent secondary exposure.[\[7\]](#)[\[10\]](#) Call a physician or poison control center. The primary objective is to restore normal respiratory function and remove the individual from the contaminated environment.
- **Skin Contact:** Immediately remove all contaminated clothing.[\[7\]](#) Wash the affected skin with plenty of soap and water.[\[10\]](#) The rationale is to remove the substance from the skin surface as quickly as possible to prevent dermal absorption. Seek medical advice if irritation persists.[\[14\]](#)
- **Eye Contact:** Flush the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[\[7\]](#)[\[13\]](#) Remove contact lenses if present and easy to do so. Immediate and thorough irrigation is vital to prevent serious eye damage.[\[11\]](#) An ophthalmologist should be consulted immediately.
- **Ingestion:** Rinse the mouth thoroughly with water.[\[7\]](#)[\[10\]](#) Do not induce vomiting, as this can increase the risk of aspiration.[\[7\]](#) Never give anything by mouth to an unconscious person.[\[10\]](#) Call a physician or Poison Control Center immediately for guidance.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for emergency response to chemical exposure.

3.2. Accidental Release Measures

In the event of a spill, the primary goals are to contain the material, prevent it from entering drains, and clean it up safely without creating dust.[11][14]

Protocol for Small-Scale Spill Cleanup:

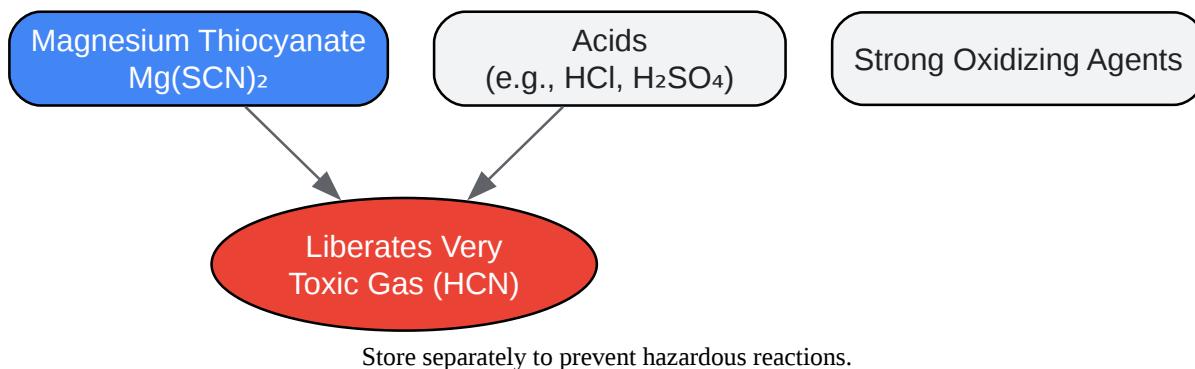
- Evacuate Personnel: Keep unnecessary personnel away from the spill area.[7]
- Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

- Wear Full PPE: Don appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][10] If dust is generated, a respirator is required.[11]
- Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
- Collect Material: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[7][14] Use non-sparking tools to avoid ignition sources.[10]
- Decontaminate Area: Clean the spill site thoroughly with water and a detergent.
- Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[7]

Safe Handling and Storage: Proactive Safety

Proper handling and storage are the most effective ways to prevent accidents.

4.1. Handling Protocols


- Ventilation: Always handle **magnesium thiocyanate** in a well-ventilated area or inside a chemical fume hood to avoid inhaling dust.[7][15]
- Personal Protective Equipment (PPE): The minimum required PPE includes safety goggles, gloves, and a lab coat.[7][16] Given the risk of serious eye damage, tightly fitting safety goggles are recommended.[10] Gloves must be inspected before use.[7]
- Hygiene Practices: Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke in the laboratory.[11] Contaminated clothing should be changed immediately.[11]

4.2. Storage Conditions

The chemical stability of **magnesium thiocyanate** is dependent on its storage environment.

- Container: Store in a tightly closed container to protect it from moisture and air, as it is deliquescent.[7][10]
- Environment: The storage area should be cool, dry, and well-ventilated.[10][16]

- Incompatibilities: This is a critical aspect of safe storage. **Magnesium thiocyanate** must be stored separately from acids and strong oxidizing agents.[11] Contact with acids will liberate highly toxic gas.[12]

[Click to download full resolution via product page](#)

Caption: Chemical incompatibility diagram for **Magnesium Thiocyanate**.

Toxicological and Ecological Information

5.1. Toxicological Profile Specific toxicological data for **magnesium thiocyanate** is limited.[7][10] However, the toxicity of the thiocyanate ion is well-documented. It can interfere with iodine uptake by the thyroid gland, potentially leading to goitrogenic effects with chronic exposure, especially in cases of iodine deficiency.[12] Acute toxicity effects (oral, dermal, inhalation) are the more immediate concern in a laboratory setting.[11] No data is available to classify **magnesium thiocyanate** as a mutagen, carcinogen, or reproductive toxin.[7]

5.2. Ecological Information Thiocyanates can be harmful to aquatic life. Therefore, the substance should not be allowed to enter drains or the environment.[7][11] All waste and spilled material must be disposed of as hazardous chemical waste according to regulations.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnesium thiocyanate | C2MgN2S2 | CID 21692051 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Magnesium Thiocyanate [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Magnesium thiocyanate | CAS#:306-61-6 | Chemsoc [chemsoc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. MAGNESIUM THIOCYANATE CAS#: 306-61-6 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 306-61-6 Name: Magnesium thiocyanate [xixisys.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ca [fishersci.ca]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Magnesium thiocyanate material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1611060#magnesium-thiocyanate-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com